molecular formula C10H10N2S B037755 2-(4-(methylthio)phenyl)-1H-imidazole CAS No. 115053-39-9

2-(4-(methylthio)phenyl)-1H-imidazole

Cat. No. B037755
M. Wt: 190.27 g/mol
InChI Key: IUFJXFHLAXWHBO-UHFFFAOYSA-N
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Description

The compound “2-(4-(methylthio)phenyl)-1H-imidazole” is a lesser-known substance and there is limited information available about it. It is a member of the phenethylamine class . It is thought to produce its effects by binding to serotonin receptors in the brain, although the precise mechanism is not fully understood .

Scientific Research Applications

Corrosion Inhibition

A notable application of imidazole derivatives, including 2-(4-(methylthio)phenyl)-1H-imidazole, is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals against corrosion in aggressive environments:

  • Inhibition of Carbon Steel Corrosion : Imidazole derivatives have been shown to act as effective corrosion inhibitors for carbon steel in hydrochloric acid environments. Their efficiency increases with concentration, suggesting a strong adsorption onto the metal surface and following the Langmuir adsorption isotherm model. These inhibitors provide a protective layer on the metal, significantly reducing corrosion rates (Zhang et al., 2015).

  • Copper Corrosion Prevention : Research has also highlighted the use of imidazole derivatives in preventing copper corrosion. These compounds improve inhibitory efficiency in environments with varying pH values, pointing towards their adaptability and potential for broad application in metal protection (Ćurković et al., 2010).

Anti-cancer Activity

  • Tumour Inhibition : Imidazole derivatives have been synthesized and evaluated for their anti-cancer activity. Studies on animals have demonstrated a broad spectrum of anti-tumour action, suggesting that at least one N-methyl group is necessary for this activity. This discovery opens potential pathways for developing new cancer treatments (Audette et al., 1973).

Material Science and Other Applications

  • Photocatalytic Properties : Imidazole-based coordination complexes have been studied for their photocatalytic properties, specifically in the degradation of dyes, indicating their utility in environmental cleanup and wastewater treatment applications (Lu et al., 2021).

  • Electrolytes in Fuel Cells : The use of imidazole and its derivatives as additives in polybenzimidazole membranes doped with phosphoric acid has been explored. These additives improve the conductivity of membranes at high temperatures, highlighting their potential in enhancing fuel cell performance (Schechter & Savinell, 2002).

properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFJXFHLAXWHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623108
Record name 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(methylthio)phenyl)-1H-imidazole

CAS RN

115053-39-9
Record name 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-(methylthio)phenyl)-4,5-dihydro-1H-imidazole (2-Im-1, 9.6 g, 1.0 eq) in 100 mL of DMSO, DIB (1.1 eq) and K2CO3 (1.1 eq) were added. The mixture was heated to 70° C. overnight, then extracted with EtOAc and the organic layer was concentrated to provide 2-(4-(methylthio)phenyl)-1H-imidazole (compound 3-Im-1).
Quantity
9.6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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Quantity
100 mL
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